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molecular formula C8H10OS B8711161 [(Methylsulfanyl)methoxy]benzene CAS No. 33837-96-6

[(Methylsulfanyl)methoxy]benzene

Cat. No. B8711161
M. Wt: 154.23 g/mol
InChI Key: FHZZRIIWMOYGOA-UHFFFAOYSA-N
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Patent
US06947845B2

Procedure details

N-BOC protected compound 22 (0.202 g 0.434 mmol) was dissolved in 2.0 mL of dry THF under argon and cooled to 0° C. Sodium hydride (0.018 g of a 60% dispersion, 0.46 mmol) was added and the reaction continued to stir at 0° C. for fifteen minutes. Sodium iodide (0.071 g 0.48 mmol), hexamethylphosphoramide (0.45 mL, 2.6 mmol), and chloromethylthiomethyl ether (36 μL, 0.48 mmol) were added in that order. After stirring for five minutes, the ice bath was removed and the reaction was warmed to room temperature. After stirring for another 45 minutes, water was added to the reaction mixture and it was extracted with ethyl acetate. The organics were combined and dried over sodium sulfate. Purification was accomplished using column chromatography eluting with 6:1 hexanes/ethyl acetate to provide methlythiomethylphenyl ether 23 (0.203 g 89%) as an oil, 1H-NMR (300 MHz, CDCl3) δ 7.07 (m, 2H), 6.86 (d, J=8.5 Hz, 2H), 5.11 (s, 2H), 4.84 (m, 1H), 4.33 (m, 1H), 3.91 (m, 1H), 3.35 (m, 3H), 2.83 (m, 1H), 2.24 (s, 3H), 2.06 (s, 3H), 1.48 (s, 9H), 0.81 (s, 9H), −0.02 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.071 g
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Name
chloromethylthiomethyl ether
Quantity
36 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[Na+].[CH3:5]N(C)P(N(C)C)(N(C)C)=O.Cl[CH2:17][S:18][CH2:19][O:20][CH2:21]SCCl.[CH2:25]1[CH2:29]O[CH2:27][CH2:26]1>>[CH3:17][S:18][CH2:19][O:20][C:21]1[CH:5]=[CH:29][CH:25]=[CH:26][CH:27]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.071 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.45 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
chloromethylthiomethyl ether
Quantity
36 μL
Type
reactant
Smiles
ClCSCOCSCCl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
After stirring for another 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
water was added to the reaction mixture and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with 6:1 hexanes/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CSCOC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.203 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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